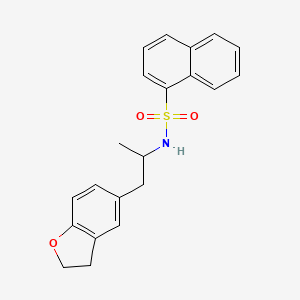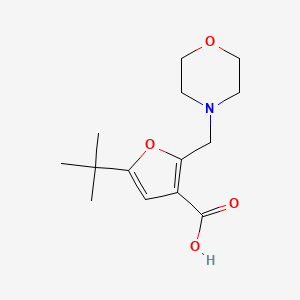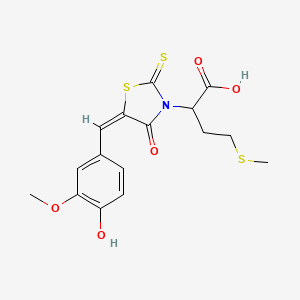
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C21H21NO3S and a molecular weight of 367.46 g/mol
Métodos De Preparación
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide involves multiple steps, typically starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures . Another approach involves microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high yields and fewer side reactions .
For industrial production, the synthesis process would likely be scaled up using optimized reaction conditions to ensure high efficiency and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction reactions could yield dihydrobenzofuran derivatives .
Aplicaciones Científicas De Investigación
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide has potential applications in various scientific research fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have been shown to possess significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These properties make the compound a promising candidate for drug development and therapeutic applications.
In the industrial sector, benzofuran derivatives are used in the production of polymers, dyes, and other functional materials . The unique structural features of this compound make it a valuable compound for various applications.
Mecanismo De Acción
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make them useful in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.
Comparación Con Compuestos Similares
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit significant biological activities and have been used in the treatment of various diseases, including cancer and psoriasis . The unique structural features of this compound, such as the presence of the naphthalene sulfonamide group, distinguish it from other benzofuran derivatives and may contribute to its specific biological activities.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-15(13-16-9-10-20-18(14-16)11-12-25-20)22-26(23,24)21-8-4-6-17-5-2-3-7-19(17)21/h2-10,14-15,22H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSDHCRVUABSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)



![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2686365.png)


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)


